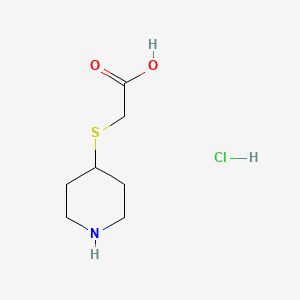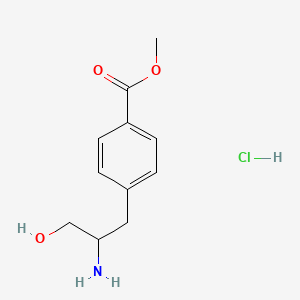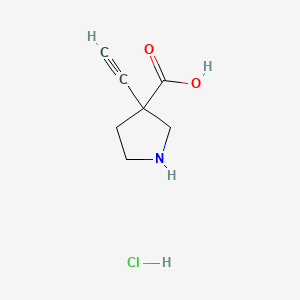
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-4-ylsulfanyl)acetic acid hydrochloride, also known as 2-PASA HCl, is a derivative of the commonly used piperidine-4-sulfonylacetic acid (PASA). It is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry and pharmacology.
Wirkmechanismus
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride HCl works by forming a reversible complex with the enzyme or protein target. This complex blocks the active site of the enzyme or protein, thus preventing it from interacting with its substrate. The complex can be broken down by increasing the concentration of the substrate or by adding a competing inhibitor.
Biochemical and Physiological Effects
This compound HCl is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also stable in aqueous solutions, making it ideal for use in a variety of applications. The main limitation of this compound HCl is that it is a reversible inhibitor, which means that it can be overcome by increasing the concentration of the substrate or by adding a competing inhibitor.
Zukünftige Richtungen
The use of 2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride HCl is expected to continue to expand in the fields of organic synthesis, biochemistry and pharmacology. It could be used to develop new catalysts and inhibitors for a variety of reactions. In addition, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and therapies. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride HCl can be synthesized from piperidine-4-sulfonylacetic acid (PASA) with hydrochloric acid. The reaction is carried out at room temperature in an aqueous solution. The reaction proceeds through a nucleophilic substitution reaction between the hydrochloric acid and the sulfonyl group of the PASA. The reaction produces a white solid product, which is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(piperidin-4-ylsulfanyl)acetic acid hydrochloride HCl is widely used in the fields of organic synthesis, biochemistry and pharmacology. It is used as a catalyst in a variety of reactions, such as the synthesis of heterocyclic compounds, the synthesis of amides and esters, and the synthesis of nitriles. In biochemistry and pharmacology, it is used as an inhibitor of enzymes and as an inhibitor of protein-protein interactions.
Eigenschaften
IUPAC Name |
2-piperidin-4-ylsulfanylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIGXHUZXZDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)

![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)


![rac-2,2,2-trifluoro-1-[(1R,5R)-1-(5-iodo-2,4-dimethoxyphenyl)-2-azabicyclo[3.2.0]heptan-2-yl]ethan-1-one](/img/structure/B6609369.png)
